molecular formula C12H25ClN2O3 B2731951 tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride CAS No. 2044704-67-6

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B2731951
CAS No.: 2044704-67-6
M. Wt: 280.79
InChI Key: PGGIIYFWQLVTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O3. It is a piperidine derivative that has applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyethyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as acetonitrile and reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15;/h9-10,15H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGIIYFWQLVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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